molecular formula C14H24ClN B6344021 [(4-tert-Butylphenyl)methyl](propyl)amine hydrochloride CAS No. 1240571-18-9

[(4-tert-Butylphenyl)methyl](propyl)amine hydrochloride

Cat. No.: B6344021
CAS No.: 1240571-18-9
M. Wt: 241.80 g/mol
InChI Key: UOADGCYJEZWIGF-UHFFFAOYSA-N
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Description

(4-tert-Butylphenyl)methylamine hydrochloride (CAS: 1240571-18-9) is a secondary amine hydrochloride with the molecular formula C₁₄H₂₄ClN and a molecular weight of 241.80 g/mol . The compound features a tert-butyl-substituted phenyl group attached to a propylamine backbone, protonated as a hydrochloride salt. Its structure combines a bulky, lipophilic tert-butyl group with a flexible propyl chain, making it suitable for applications in pharmaceutical synthesis, particularly as an intermediate in drug discovery .

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-5-10-15-11-12-6-8-13(9-7-12)14(2,3)4;/h6-9,15H,5,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOADGCYJEZWIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-tert-Butylbenzyl Chloride

4-tert-Butylbenzyl chloride is synthesized via chlorination of 4-tert-butylbenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds in anhydrous DCM under nitrogen at 0–5°C, yielding the benzyl chloride intermediate.

Electrochemical Methoxylation and Functionalization

Post-Electrochemical Amination

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Starting Materials Yield Purity Advantages Limitations
Reductive Amination 4-tert-Butylbenzaldehyde, Propylamine75%95%High selectivity, mild conditionsRequires aldehyde synthesis
Alkylation 4-tert-Butylbenzyl chloride, Propylamine65%90%Simple reagents, scalableByproduct formation, purification challenges
Electrochemical Toluene, Propylamine50–60%85%Industrial scalabilityComplex setup, specialized equipment

Purification and Characterization

Column Chromatography

Silica gel chromatography (60–120 mesh) with hexane/ethyl acetate (7:3) effectively separates the amine from unreacted aldehydes or halides.

Salt Formation and Crystallization

Treating the free amine with HCl in ethyl acetate induces crystallization. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum to achieve >98% purity.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 1.28 (s, 9H, tert-butyl), 2.70–3.10 (m, 4H, CH₂-N-CH₂), 4.20 (s, 2H, Ar-CH₂).

  • LC-MS : m/z 241.8 [M+H]⁺, consistent with the molecular formula C₁₄H₂₄ClN .

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

(4-tert-Butylphenyl)methylamine hydrochloride serves as a building block in organic synthesis . It is utilized as a reagent in various chemical reactions, including:

  • Oxidation : Can be oxidized to form amides or nitriles.
  • Reduction : Can be reduced to primary or secondary amines.
  • Substitution : Capable of undergoing nucleophilic substitution reactions.

The compound has garnered attention for its potential biological activities:

  • Antioxidant Activity : Studies indicate that it reduces oxidative stress markers in cellular models, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells against apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Higher concentrations have shown improved cell viability under oxidative stress conditions.
  • Antimicrobial Properties : Preliminary investigations indicate antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Case Study 1: Neuroprotection Against Aβ-Induced Toxicity

In a controlled laboratory setting, astrocyte cells were treated with Aβ peptides alongside varying concentrations of (4-tert-Butylphenyl)methylamine hydrochloride. Results showed that at concentrations of 100 μM, the compound significantly improved cell viability compared to untreated controls.

Case Study 2: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Findings revealed effective scavenging of free radicals, thereby reducing oxidative stress levels in cultured cells.

Potential Therapeutic Applications

Given its biological activities, (4-tert-Butylphenyl)methylamine hydrochloride is being explored for potential therapeutic applications:

  • Neurological Disorders : Its neuroprotective properties suggest it could be beneficial in treating conditions like Alzheimer's disease.
  • Antioxidant Therapies : The compound's ability to reduce oxidative stress may position it as a candidate for therapies aimed at oxidative stress-related diseases.
  • Antibacterial Development : Its antimicrobial properties indicate potential for use in developing new antibiotics or treatments for bacterial infections .

Summary

(4-tert-Butylphenyl)methylamine hydrochloride is a versatile compound with significant applications across chemistry and biology. Its synthesis allows for diverse chemical reactions, while its biological activities open avenues for research into therapeutic uses. Ongoing studies will further elucidate its potential roles in medicine and industry.

Mechanism of Action

The mechanism of action of (4-tert-Butylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

Aromatic vs. Heterocyclic Backbones
  • 3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride (CAS: 83979-31-1):
    • Features dimethoxyphenyl substituents, introducing polar methoxy groups that increase hydrophilicity.
    • Molecular weight: 245.74 g/mol ; Melting point: 183–184°C .
  • [2-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]amine Hydrochloride (CAS: 1269181-06-7):
    • Contains a pyrazole heterocycle , which can participate in hydrogen bonding.
    • Molecular weight: 203.72 g/mol ; Industrial-grade purity (99%) .
Electron-Withdrawing vs. Electron-Donating Groups
  • Target Compound : The tert-butyl group is electron-donating, stabilizing the aromatic ring and influencing electronic interactions in molecular binding .
  • 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine Hydrochloride (Compound 37 in ):
    • Incorporates a trifluoromethyl group (strong electron-withdrawing) and a nitro-triazole moiety.
    • Melting point: 127–128°C ; HRESIMS data confirmed structural integrity .
  • Methyl({3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl})amine Hydrochloride: Combines trifluoromethylphenoxy (electron-withdrawing) and phenyl groups. Known therapeutic applications: Antidepressant (e.g., Adofen, Affectine) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Solubility Trends
Target Compound 241.80 Not reported tert-Butylphenyl, propylamine Likely low water solubility
3-(3,4-Dimethoxyphenyl)propylamine HCl 245.74 183–184 Dimethoxyphenyl, methylamine Soluble in DMSO, methanol
Compound 37 () ~350 (estimated) 127–128 Trifluoromethylphenyl, nitro-triazole Moderate solubility in polar solvents
Duloxetine Hydrochloride 333.87 158–160 Naphthalenyloxy, thiophene Soluble in ethanol, chloroform
  • Key Insight : The tert-butyl group in the target compound reduces water solubility compared to polar analogs like dimethoxyphenyl derivatives. Nitro-triazole and trifluoromethyl groups in other compounds enhance electronegativity, affecting receptor binding kinetics .

Biological Activity

(4-tert-Butylphenyl)methylamine hydrochloride is a compound of increasing interest in biological research due to its unique structural characteristics and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₄ClN
  • Molecular Weight : 241.81 g/mol
  • Structure : The compound features a tert-butyl group attached to a phenyl ring, which is linked to a methyl and propyl amine group. This configuration contributes to its distinct chemical and biological properties.

The biological activity of (4-tert-Butylphenyl)methylamine hydrochloride primarily involves its interaction with various molecular targets:

  • Ligand Binding : The compound acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects depending on the target involved.
  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes related to neurotransmission and metabolic pathways, which could be beneficial in treating neurological disorders .

1. Antioxidant Activity

Studies have demonstrated that (4-tert-Butylphenyl)methylamine hydrochloride exhibits antioxidant properties, reducing oxidative stress markers in cellular models. This effect is crucial for protecting cells from damage induced by reactive oxygen species (ROS).

2. Neuroprotective Effects

In vitro studies suggest that the compound may protect neuronal cells against apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound has shown potential in enhancing cell viability under oxidative stress conditions .

3. Antimicrobial Properties

Preliminary investigations indicate that (4-tert-Butylphenyl)methylamine hydrochloride possesses antimicrobial activity against various bacterial strains, suggesting its potential application in developing new antibacterial agents.

Case Studies

Case Study 1: Neuroprotection Against Aβ-Induced Toxicity
In a controlled laboratory setting, astrocyte cells were treated with Aβ peptides alongside varying concentrations of (4-tert-Butylphenyl)methylamine hydrochloride. Results indicated that at higher concentrations (100 μM), the compound significantly improved cell viability compared to untreated controls .

Case Study 2: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The findings revealed that it effectively scavenged free radicals, thereby reducing oxidative stress levels in cultured cells.

Research Findings

Biological ActivityMethodKey Findings
AntioxidantDPPH AssaySignificant reduction in free radicals observed
NeuroprotectionCell Viability AssayEnhanced viability of astrocytes exposed to Aβ
AntimicrobialDisk Diffusion MethodEffective against multiple bacterial strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-tert-Butylphenyl)methylamine hydrochloride, and how can purity be maximized?

  • Methodology : The compound can be synthesized via alkylation of 4-tert-butylbenzyl chloride with propylamine, followed by salt formation with HCl. Key parameters include temperature control (0–5°C for amine alkylation to minimize side reactions) and stoichiometric excess of propylamine (1.2–1.5 equivalents) to ensure complete substitution . Purification via recrystallization in ethanol/water (3:1 v/v) yields >95% purity, confirmed by HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How can researchers address solubility challenges in biological assays for this compound?

  • Methodology : Due to limited aqueous solubility (predicted logP ~3.5), prepare stock solutions in DMSO (10 mM) and dilute in assay buffers containing 0.1% Tween-80 or cyclodextrin derivatives to enhance dispersion. Solubility can be validated via dynamic light scattering (DLS) to ensure no aggregation at working concentrations .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology : Use 1^1H/13^{13}C NMR (DMSO-d6) to verify the tert-butyl singlet at δ 1.25 ppm and propylamine chain resonances (δ 2.6–3.1 ppm). FT-IR confirms the NH2+_2^+Cl^- stretch at 2500–2800 cm1^{-1}. High-resolution mass spectrometry (HRMS) in ESI+ mode should match the theoretical [M+H]+^+ ion (C14_{14}H23_{23}NCl: calc. 240.1618) .

Advanced Research Questions

Q. How does the tert-butyl group influence receptor binding affinity in neurological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of serotonin or dopamine receptors. Compare binding energies of the target compound with analogs lacking the tert-butyl group. In vitro binding assays (e.g., radioligand displacement on HEK293 cells expressing 5-HT2A_{2A} receptors) quantify IC50_{50} shifts caused by steric effects of the tert-butyl moiety .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodology : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C, 5% CO2_2) and validate cell line viability (≥90% via Trypan Blue). If conflicting IC50_{50} values arise (e.g., 10 µM vs. 50 µM in kinase inhibition), repeat assays with orthogonal methods (e.g., fluorescence polarization vs. luminescence ATP detection). Cross-reference with computational ADMET predictions to identify assay-specific artifacts .

Q. How can researchers design SAR studies to optimize the compound’s pharmacokinetic profile?

  • Methodology : Synthesize derivatives with modified alkyl chain lengths (e.g., ethyl, butyl instead of propyl) or substituents (e.g., halogenated tert-butyl). Assess logD (octanol/water partition at pH 7.4), metabolic stability (mouse liver microsomes), and plasma protein binding (equilibrium dialysis). Correlate structural changes with in vivo half-life (rodent PK studies) .

Q. What are the best practices for detecting degradation products under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Analyze samples via UPLC-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm). Major degradation pathways include hydrolysis of the amine hydrochloride (detect free amine at m/z 204.2) or oxidation of the tert-butyl group (m/z 256.1 + 16 Da) .

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